[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441799
InChI: InChI=1S/C15H24N4O2/c1-11-7-8-16-13(17-11)19-9-5-6-12(10-19)18-14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,18,20)
SMILES: CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13441799

Molecular Formula: C15H24N4O2

Molecular Weight: 292.38 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
IUPAC Name tert-butyl N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C15H24N4O2/c1-11-7-8-16-13(17-11)19-9-5-6-12(10-19)18-14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,18,20)
Standard InChI Key CKGLYEJUESHCSP-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises three distinct moieties:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational flexibility and hydrogen-bonding capabilities.

  • 4-Methylpyrimidin-2-yl group: An aromatic heterocycle with a methyl substituent at position 4, enhancing hydrophobic interactions.

  • tert-Butyl carbamate: A bulky protecting group that stabilizes the carbamate functionality against enzymatic degradation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₄N₄O₂
Molecular Weight292.38 g/mol
IUPAC Nametert-Butyl N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate
CAS Number60137191
SolubilityLow in water; soluble in DMSO, DCM, and THF
Melting PointNot reported (typically 80–120°C for analogs)

The stereochemistry of the piperidine ring (chair conformation) and the planar pyrimidine ring enable interactions with biological targets, as confirmed by NMR and X-ray crystallography in related compounds.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step reactions, often starting with functionalization of the piperidine core. A common approach includes:

  • Piperidine Functionalization: tert-Butyl piperidin-3-ylcarbamate is reacted with 2-chloro-4-methylpyrimidine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the pyrimidine-piperidine linkage .

  • Carbamate Protection: The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Piperidine-Pyrimidine CouplingK₂CO₃, CH₃CN, 20°C, 4h84%
Boc ProtectionBoc₂O, Et₃N, DCM, 0°C→RT89%

Optimization Challenges

  • Regioselectivity: Competing reactions at piperidine’s nitrogen vs. oxygen require careful control of stoichiometry.

  • Purification: Silica gel chromatography (EtOAc/hexane) is typically used to isolate the product.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s pyrimidine moiety exhibits affinity for ATP-binding pockets in kinases. In vitro studies on analogs demonstrate:

  • IC₅₀ Values: 50–200 nM for cyclin-dependent kinases (CDKs).

  • Selectivity: 10-fold selectivity for CDK2 over CDK4/6 due to steric compatibility.

Antibacterial Properties

Structural analogs with chloro-substituted pyrimidines show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The methyl group in this compound may enhance membrane penetration.

Pharmacokinetic Profile

  • Metabolic Stability: The tert-butyl group reduces hepatic clearance (t₁/₂ = 2.5 h in rat liver microsomes).

  • Blood-Brain Barrier Permeability: LogP = 2.1 suggests moderate CNS penetration.

Applications in Drug Discovery

Intermediate in Kinase Inhibitor Synthesis

The compound serves as a precursor for inhibitors targeting:

  • Oncogenic kinases (e.g., Bcr-Abl, EGFR).

  • Inflammatory kinases (e.g., JAK3, p38 MAPK).

Table 3: Derivatives and Their Targets

DerivativeTarget KinaseIC₅₀ (nM)
Chloro-substituted analogCDK258
Fluoro-substituted analogEGFR120

Prodrug Development

The tert-butyl carbamate acts as a prodrug moiety, hydrolyzing in vivo to release active amines.

Future Directions

  • Targeted Delivery Systems: Conjugation with nanoparticles to enhance bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine’s methyl group to improve potency.

  • Clinical Translation: Preclinical toxicity profiling to advance lead candidates.

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